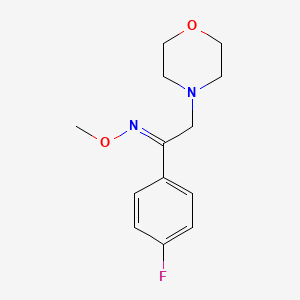![molecular formula C11H13N3O3 B2846639 N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine CAS No. 339010-27-4](/img/structure/B2846639.png)
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine” is a chemical compound with the IUPAC name 1-(4-nitrophenyl)-4-piperidinone oxime . It has a molecular weight of 235.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,9H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 235.24 , and its IUPAC name is 1-(4-nitrophenyl)-4-piperidinone oxime .Applications De Recherche Scientifique
Antioxidant Properties and Imaging Applications
Nitroxides, including piperidine-based radicals and their hydroxylamines, are recognized for their significant role as antioxidants. They serve as spin labels for proteins, spin probes for oximetry, pH, or redox status in electron paramagnetic resonance (EPR) imaging, and as contrast agents in magnetic resonance imaging (MRI). The stability of these radicals against reduction in biological environments, which turns them into diamagnetic hydroxylamines, is a critical factor in their spectroscopic and imaging applications (Babic, Orio, & Peyrot, 2020). The development of tetraethyl-substituted piperidine nitroxides showed promising results in enhancing stability and prolonging in vivo half-lives, making them suitable for EPR and MRI imaging applications (Babic, Orio, & Peyrot, 2020).
Reactivity with Reactive Oxygen Species
The reactivity of hydroxylamines derived from piperidine nitroxides with reactive oxygen species such as peroxynitrite and superoxide has been studied extensively. These compounds can act as spin traps, capturing reactive radicals and thus serving as powerful tools in the detection and quantification of these species in chemical and biological systems (Dikalov, Skatchkov, & Bassenge, 1997). Such applications are crucial in understanding oxidative stress and its implications in various diseases.
Polymer Degradation and Stability
In polymer science, hindered piperidine derivatives demonstrate significant antioxidant properties, contributing to the stabilization of polymers like polypropylene against oxidative degradation. The transformation of piperidine into nitroxyl radicals and hydroxylamines plays a key role in the cyclical regenerative process, acting as chain-breaking antioxidants and thus improving polymer stability (Bagheri, Chakraborty, & Scott, 1982).
Nitroxide Metabolism and Toxicity Studies
Nitroxide compounds, including those based on piperidine, have been evaluated for their toxicity and potential as in vivo contrast enhancers in magnetic resonance imaging. These studies provide essential insights into the safety profiles of nitroxides and their metabolites, paving the way for their application in clinical diagnostics (Afzal, Brasch, Nitecki, & Wolff, 1984).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWOTQQRXVZHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

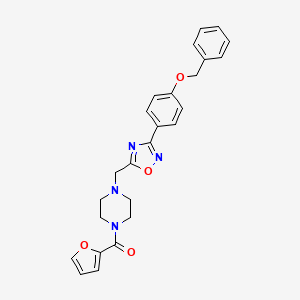
![4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2846558.png)


![3-Fluorosulfonyloxy-5-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2846562.png)
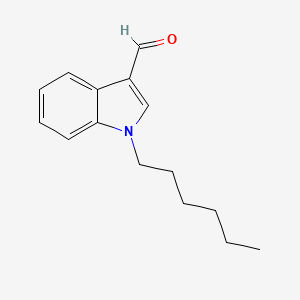
![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)
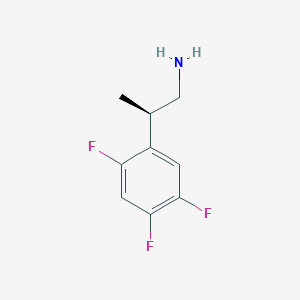
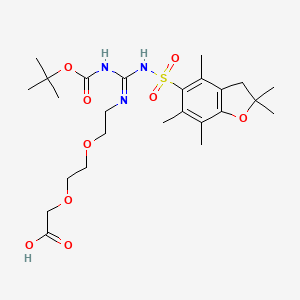
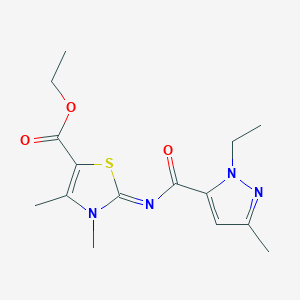
![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)
